molecular formula C11H8F2S B13709207 2-(Difluoromethyl)-5-phenylthiophene

2-(Difluoromethyl)-5-phenylthiophene

Cat. No.: B13709207
M. Wt: 210.24 g/mol
InChI Key: WOWBZSMEYQMCBH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-phenylthiophene is a fluorinated thiophene derivative characterized by a difluoromethyl group at the 2-position and a phenyl substituent at the 5-position of the thiophene ring. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which can improve bioavailability and target binding .

Properties

Molecular Formula

C11H8F2S

Molecular Weight

210.24 g/mol

IUPAC Name

2-(difluoromethyl)-5-phenylthiophene

InChI

InChI=1S/C11H8F2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,11H

InChI Key

WOWBZSMEYQMCBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

2-(Difluoromethyl)-5-phenylthiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the thiophene ring or the phenyl group.

Common reagents used in these reactions include transition metals, radical initiators, and various electrophilic or nucleophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiophene derivatives with enhanced properties .

Scientific Research Applications

2-(Difluoromethyl)-5-phenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural Analogs

The following table compares 2-(Difluoromethyl)-5-phenylthiophene with structurally related thiophene derivatives:

Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Functional Groups Applications References
This compound 2: CF₂H; 5: C₆H₅ ~210 (estimated) Difluoromethyl, phenyl Potential fungicide
2-Phenylthiophene 2: C₆H₅; 5: H 160.24 Phenyl Organic electronics
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene 2: 4-F-C₆H₄; 5: (5-I-2-Me-C₆H₃)CH₂ 424.27 Fluoroaryl, iodo-benzyl Pharmaceutical intermediate
Benzovindiflupyr Difluoromethyl-pyrazole-carboxamide 534.1 Difluoromethyl, carboxamide Fungicide (complex II inhibitor)

Key Observations :

  • Lipophilicity: Fluorine substituents increase logP values, improving membrane permeability. For example, benzovindiflupyr (logP = 3.5) exhibits superior field persistence compared to non-fluorinated fungicides .

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